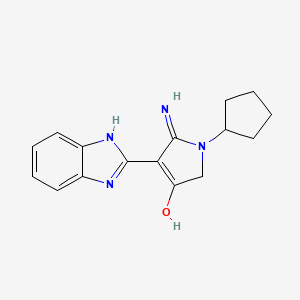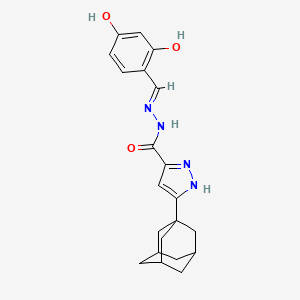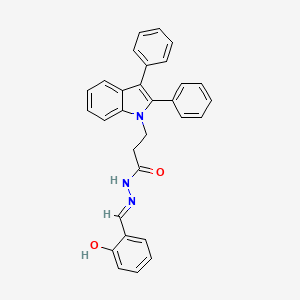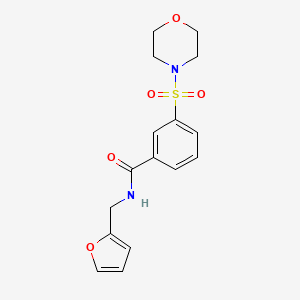
N-allyl-4-(4-methylphenoxy)but-2-en-1-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-allyl-4-(4-methylphenoxy)but-2-en-1-amine hydrochloride is a chemical compound that has gained attention in scientific research for its potential applications in various fields. This compound is synthesized using a specific method and has been studied extensively for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mécanisme D'action
The mechanism of action of N-allyl-4-(4-methylphenoxy)but-2-en-1-amine hydrochloride is not fully understood. However, it has been suggested that it may work by inhibiting certain enzymes that are involved in the growth and proliferation of bacteria and tumor cells.
Biochemical and Physiological Effects:
N-allyl-4-(4-methylphenoxy)but-2-en-1-amine hydrochloride has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. It has also been found to inhibit the growth of tumor cells in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-allyl-4-(4-methylphenoxy)but-2-en-1-amine hydrochloride in lab experiments is its antibacterial properties. This makes it a useful compound for the development of new antibiotics. However, one of the limitations of using this compound is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments.
Orientations Futures
There are several future directions for the study of N-allyl-4-(4-methylphenoxy)but-2-en-1-amine hydrochloride. One potential direction is the development of new antibiotics based on this compound. Another potential direction is the study of its potential use in cancer treatment, as it has been found to inhibit the growth of tumor cells. Further studies are needed to fully understand its mechanism of action and to optimize its use in lab experiments.
Méthodes De Synthèse
N-allyl-4-(4-methylphenoxy)but-2-en-1-amine hydrochloride is synthesized through a series of chemical reactions. The starting material is 4-methylphenol, which is reacted with allyl bromide to form 4-allylphenol. This compound is then reacted with 2-bromo-1-butene to form N-allyl-4-(4-methylphenoxy)but-2-en-1-amine. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.
Applications De Recherche Scientifique
N-allyl-4-(4-methylphenoxy)but-2-en-1-amine hydrochloride has been studied extensively for its potential applications in various fields of scientific research. It has been found to have antibacterial properties and has been used in the development of new antibiotics. It has also been studied for its potential use in cancer treatment, as it has been found to inhibit the growth of tumor cells.
Propriétés
IUPAC Name |
(E)-4-(4-methylphenoxy)-N-prop-2-enylbut-2-en-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO.ClH/c1-3-10-15-11-4-5-12-16-14-8-6-13(2)7-9-14;/h3-9,15H,1,10-12H2,2H3;1H/b5-4+; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHXQZUIMHXVONT-FXRZFVDSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC=CCNCC=C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)OC/C=C/CNCC=C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-({[1-(3,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]amino}sulfonyl)phenyl]acetamide](/img/structure/B6069707.png)

![1-[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]-N-(tetrahydro-2-furanylmethyl)-N-(2-thienylmethyl)methanamine](/img/structure/B6069717.png)
![4-(2-chlorophenyl)-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6069729.png)
![ethyl (2-{[2-methoxy-4-(methylthio)benzoyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B6069732.png)
methanone](/img/structure/B6069734.png)

![N-[(1-{[2-(4-methoxyphenyl)-5-pyrimidinyl]methyl}-3-piperidinyl)methyl]-3-phenylpropanamide](/img/structure/B6069764.png)
![1-{[(4-hydroxy-6-phenyl-2-pyrimidinyl)thio]acetyl}-4-piperidinecarboxamide](/img/structure/B6069768.png)

![2-{1-isobutyl-4-[4-(trifluoromethoxy)benzyl]-2-piperazinyl}ethanol](/img/structure/B6069791.png)

